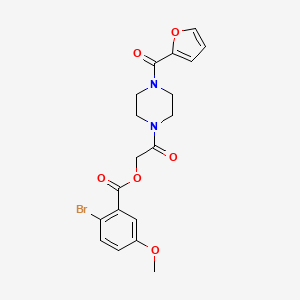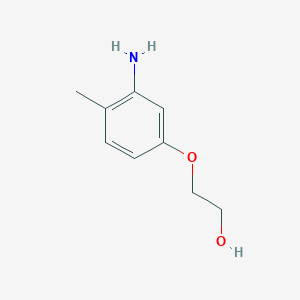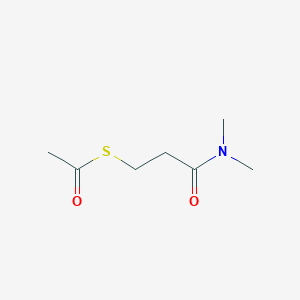
2-Amino-4-(cyclohexylmethyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyclohexylmethyl)pentanedioic acid typically involves the modification of glutamic acid. One common method includes the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the cyclohexylmethyl group through a series of reactions such as alkylation. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(cyclohexylmethyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexylmethyl ketones, while reduction could produce cyclohexylmethyl amines.
Scientific Research Applications
2-Amino-4-(cyclohexylmethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in neurotransmission and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(cyclohexylmethyl)pentanedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexylmethyl group may enhance its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glutamic Acid: The parent compound, which lacks the cyclohexylmethyl group.
2-Amino-4-methylpentanoic Acid: A simpler derivative with a methyl group instead of cyclohexylmethyl.
2-Amino-4-(phenylmethyl)pentanedioic Acid: Another derivative with a phenylmethyl group.
Uniqueness
2-Amino-4-(cyclohexylmethyl)pentanedioic acid is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This modification can enhance its binding interactions and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-4-(cyclohexylmethyl)pentanedioic acid |
InChI |
InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17) |
InChI Key |
MXSQZJNEEHYKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

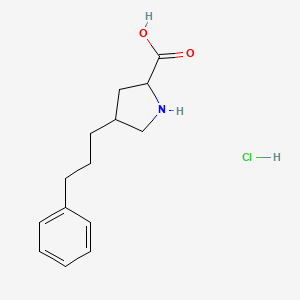
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
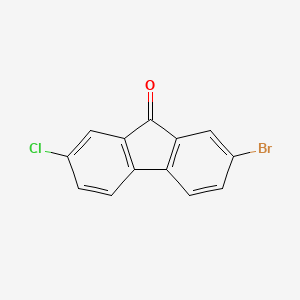
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)
